2-propyl-1H-imidazole-4,5-dicarboxylic Acid
Overview
Description
2-Propyl-1H-imidazole-4,5-dicarboxylic acid is a chemical compound with the molecular formula C8H10N2O4 . It has a molecular weight of 198.18 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-propyl-1H-imidazole-4,5-dicarboxylic acid consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a propyl group (a three-carbon chain) and two carboxylic acid groups .Physical And Chemical Properties Analysis
2-Propyl-1H-imidazole-4,5-dicarboxylic acid is a solid substance . It has a molecular weight of 198.18 . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications
Biomimetic Complexes and Coordination Chemistry
Imidazole-4,5-dicarboxylic acid compounds, such as those derived from 2-propyl-1H-imidazole-4,5-dicarboxylic acid, have been studied for their potential in biomimetic chemistry. Materazzi et al. (2013) synthesized Cu(II) and Ni(II) complexes with imidazole-4,5-dicarboxylic acid ligands, highlighting their stability and potential for mimicking biological systems Materazzi, Foti, & Crea, 2013.
Organic Synthesis and Catalysis
In organic synthesis, imidazole-4,5-dicarboxylic acid derivatives have been utilized as precursors for the synthesis of complex organic compounds. For example, a study by Herath et al. (2010) demonstrated the continuous flow synthesis of imidazo[1,2-a] heterocycles, an important class of compounds with potential pharmaceutical applications, highlighting the versatility of imidazole dicarboxylic acids in facilitating complex organic reactions Herath, Dahl, & Cosford, 2010.
Materials Science and Sensing Applications
Imidazole-4,5-dicarboxylic acid derivatives have been explored for their applications in materials science, particularly in the construction of metal-organic frameworks (MOFs) and sensing materials. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate-based ligands, demonstrating their utility in luminescence sensing of benzaldehyde derivatives, suggesting potential applications in chemical sensing technologies Shi, Zhong, Guo, & Li, 2015.
Corrosion Inhibition
The use of imidazole dicarboxylic acid derivatives as corrosion inhibitors has been investigated, demonstrating their potential in protecting metals against corrosion. Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions showing significant corrosion inhibition efficiency on mild steel, emphasizing the role of these compounds in industrial applications requiring corrosion protection Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017.
Safety And Hazards
properties
IUPAC Name |
2-propyl-1H-imidazole-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-3-4-9-5(7(11)12)6(10-4)8(13)14/h2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPZYJSOTDBJMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437036 | |
Record name | 2-propyl-1H-imidazole-4,5-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-propyl-1H-imidazole-4,5-dicarboxylic Acid | |
CAS RN |
58954-23-7 | |
Record name | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58954-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-propyl-1H-imidazole-4,5-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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